molecular formula C15H9F3O4 B581502 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid CAS No. 1261930-96-4

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B581502
CAS No.: 1261930-96-4
M. Wt: 310.228
InChI Key: JWRDOJUKPATJKE-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a carboxyphenyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a trifluoromethylbenzene derivative followed by carboxylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxyphenyl group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-Carboxyphenylboronic acid
  • 5-(Trifluoromethyl)salicylic acid

Uniqueness

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of its carboxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it a valuable molecule for various applications.

Biological Activity

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (CAS No. 1261930-96-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a carboxylic acid group and a trifluoromethyl substituent, which are known to influence its biological activity. The general structure can be represented as follows:

C10H7F3O2\text{C}_{10}\text{H}_{7}\text{F}_{3}\text{O}_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising inhibitory effects. The following table summarizes the IC50 values for different cancer types:

Cell Line IC50 (µM) Reference
MCF-722.54
A5495.08
HCT1160.63

These values indicate that the compound exhibits significant antiproliferative activity, particularly against lung cancer (A549) and breast cancer (MCF-7).

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, as evidenced by increased levels of caspase-3 in treated cells.
  • Targeting Specific Enzymes : It may interact with key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and angiogenesis .

Case Studies

  • In Vitro Studies on MCF-7 Cells :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
    • Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in promoting programmed cell death.
  • Animal Model Evaluations :
    • In xenograft models using A549 cells, administration of the compound led to a notable reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Properties

IUPAC Name

3-(3-carboxyphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRDOJUKPATJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689910
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-96-4
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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